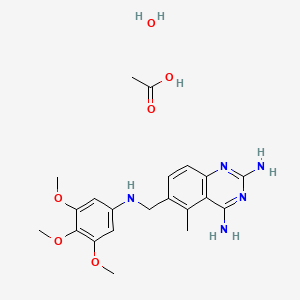

Trimetrexate monoacetate monohydrate

Descripción

Trimetrexate monoacetate monohydrate (TMQ acetate monohydrate) is a non-classical quinazoline antifolate drug used primarily in cancer therapy and antiparasitic treatments. Its molecular structure features an extended conformation with perpendicular quinazoline and phenyl rings. Protonation occurs at the N1 position in the acetate salt form, enhancing its interaction with dihydrofolate reductase (DHFR), a key enzyme in folate metabolism . TMQ inhibits DHFR, disrupting nucleotide synthesis and leading to cytotoxic effects in rapidly dividing cells.

Crystal structure studies reveal similarities between TMQ and other antifolates like quinespar and methotrexate (MTX), particularly in their extended conformations and binding motifs .

Propiedades

Número CAS |

117381-09-6 |

|---|---|

Fórmula molecular |

C21H29N5O6 |

Peso molecular |

447.5 g/mol |

Nombre IUPAC |

acetic acid;5-methyl-6-[(3,4,5-trimethoxyanilino)methyl]quinazoline-2,4-diamine;hydrate |

InChI |

InChI=1S/C19H23N5O3.C2H4O2.H2O/c1-10-11(5-6-13-16(10)18(20)24-19(21)23-13)9-22-12-7-14(25-2)17(27-4)15(8-12)26-3;1-2(3)4;/h5-8,22H,9H2,1-4H3,(H4,20,21,23,24);1H3,(H,3,4);1H2 |

Clave InChI |

NVDQULLLJIPDRP-UHFFFAOYSA-N |

SMILES canónico |

CC1=C(C=CC2=C1C(=NC(=N2)N)N)CNC3=CC(=C(C(=C3)OC)OC)OC.CC(=O)O.O |

Origen del producto |

United States |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Trimetrexate monoacetate monohydrate is synthesized through a series of chemical reactions involving the formation of a quinazoline ring system. The synthetic route typically involves the following steps:

Formation of the quinazoline core: This is achieved by reacting 3,4,5-trimethoxyaniline with appropriate reagents to form the quinazoline ring.

Introduction of the amino group: The quinazoline intermediate is then reacted with formaldehyde and formic acid to introduce the amino group at the 2-position.

Acetylation: The final step involves acetylation to form the monoacetate monohydrate derivative

Industrial Production Methods: Industrial production of trimetrexate monoacetate monohydrate follows similar synthetic routes but is optimized for large-scale production. This involves the use of high-yielding reactions, efficient purification techniques, and stringent quality control measures to ensure the purity and consistency of the final product .

Análisis De Reacciones Químicas

Types of Reactions: Trimetrexate monoacetate monohydrate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form quinazoline derivatives.

Reduction: Reduction reactions can modify the quinazoline ring, leading to different derivatives.

Substitution: The compound can undergo substitution reactions, particularly at the amino and methoxy groups

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like halogens and alkylating agents are employed for substitution reactions

Major Products: The major products formed from these reactions include various quinazoline derivatives with modified functional groups, which can have different biological activities .

Aplicaciones Científicas De Investigación

Trimetrexate monoacetate monohydrate has a wide range of scientific research applications:

Chemistry: It is used as a model compound for studying folate antagonists and their interactions with DHFR.

Biology: The compound is used in research to understand the mechanisms of folate metabolism and its inhibition.

Medicine: Trimetrexate monoacetate monohydrate is investigated for its potential in treating various cancers, including colon cancer and non-small cell lung cancer. .

Industry: The compound is used in the development of new antifolate drugs and as a reference standard in pharmaceutical research

Mecanismo De Acción

Trimetrexate monoacetate monohydrate exerts its effects by inhibiting the enzyme dihydrofolate reductase (DHFR). This inhibition prevents the reduction of dihydrofolate to tetrahydrofolate, a coenzyme essential for the synthesis of thymidylate, purines, and certain amino acids. As a result, DNA, RNA, and protein synthesis are disrupted, leading to cell death. This mechanism is particularly effective against rapidly dividing cells, making it useful in cancer treatment .

Comparación Con Compuestos Similares

Structural and Mechanistic Comparisons

Trimetrexate vs. Methotrexate (MTX)

- Structural Features: TMQ: Quinazoline core with a trimethoxy substitution; acetate monohydrate salt enhances solubility. MTX: Pteridine core with glutamate tail; requires RFC for cellular uptake.

- Mechanism : Both inhibit DHFR, but TMQ bypasses RFC-dependent transport, making it effective in MTX-resistant cells with impaired RFC activity .

- Resistance Profiles :

Trimetrexate vs. Quinespar

- Structural Similarities : Both share quinazoline scaffolds and extended conformations.

- Functional Differences : Quinespar’s binding dynamics to DHFR are less characterized, but its structural alignment with TMQ suggests overlapping target engagement .

Trimetrexate vs. Dictyol F Monoacetate

- Class Differences: Dictyol F monoacetate is a diterpene derivative from marine algae, exhibiting antitumor activity via non-DHFR pathways (e.g., apoptosis induction). Unlike TMQ, it is a natural product with distinct pharmacokinetics .

Pharmacological and Resistance Profiles

Key Data Table :

| Compound | Target Enzyme | Transport Mechanism | Resistance Mechanisms | Cross-Resistance to TMQ |

|---|---|---|---|---|

| Trimetrexate | DHFR | Passive diffusion | DHFR overexpression | N/A |

| Methotrexate | DHFR | RFC-dependent | RFC mutations, DHFR overexpression | Yes (DHFR-dependent) |

| Metoprine | DHFR | Passive diffusion | DHFR overexpression | Yes |

| Dictyol F Monoacetate | Unknown | Unknown | Multidrug resistance pumps | No |

- Cross-Resistance Insights :

Clinical and Preclinical Findings

- TMQ in MTX-Resistant Cancers :

- Synergy with Other Antifolates: TMQ combined with pyrimidine analogs (e.g., 2,4-diamino-5-(3',4'-dichlorophenyl)-6-methylpyrimidine) overcomes MTX resistance in T-cell leukemia models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.